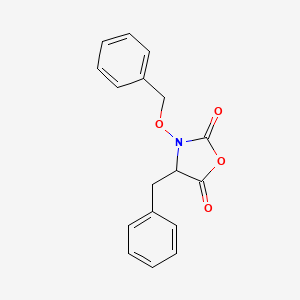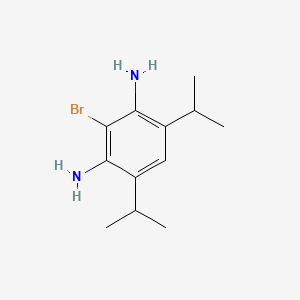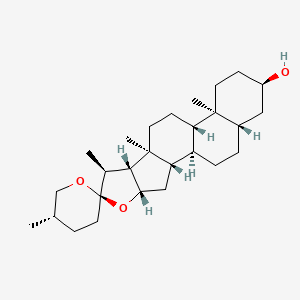
Spirostan-3-ol, (3alpha,5alpha,25S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirostan-3-ol, (3alpha,5alpha,25S)- is a naturally occurring steroidal sapogenin. It is a type of spirostane, which is characterized by a spiroketal structure. This compound is found in various plant species and is known for its potential biological activities, including anti-inflammatory and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-3-ol, (3alpha,5alpha,25S)- typically involves the conversion of diosgenin, a naturally occurring steroid sapogenin, through a series of chemical reactions. The process generally includes steps such as oxidation, reduction, and cyclization under specific conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of Spirostan-3-ol, (3alpha,5alpha,25S)- often relies on the extraction and purification from plant sources, particularly those rich in steroidal saponins. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Spirostan-3-ol, (3alpha,5alpha,25S)- undergoes various chemical reactions, including:
Oxidation: Conversion to spirostan-3-one derivatives.
Reduction: Formation of reduced spirostan derivatives.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Spirostan-3-one derivatives.
Reduction: Reduced spirostan derivatives.
Substitution: Functionalized spirostan derivatives.
Wissenschaftliche Forschungsanwendungen
Spirostan-3-ol, (3alpha,5alpha,25S)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of steroidal drugs and as a bioactive ingredient in cosmetics and nutraceuticals.
Wirkmechanismus
The mechanism of action of Spirostan-3-ol, (3alpha,5alpha,25S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spirostan-3-ol, (3alpha,5alpha,25R)
- Spirostan-3-ol, (3beta,5alpha,25R)
- Spirostan-3-ol, (3beta,5alpha,25S)
Uniqueness
Spirostan-3-ol, (3alpha,5alpha,25S)- is unique due to its specific stereochemistry, which influences its biological activity and interaction with molecular targets. Its distinct configuration allows for specific binding to enzymes and receptors, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
75172-34-8 |
|---|---|
Molekularformel |
C27H44O3 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
GMBQZIIUCVWOCD-GTGHUROTSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


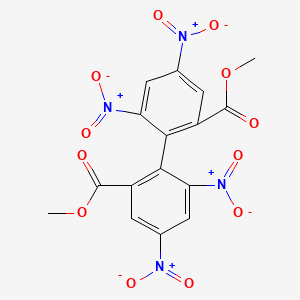
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
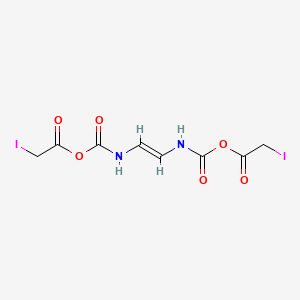
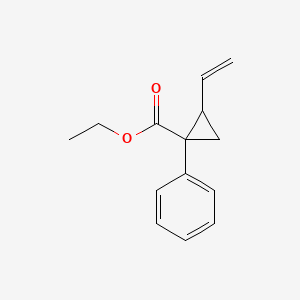
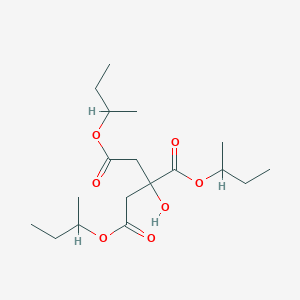
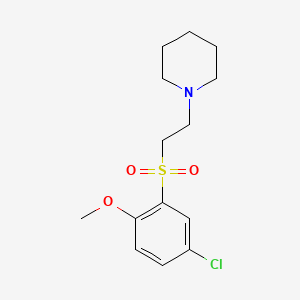
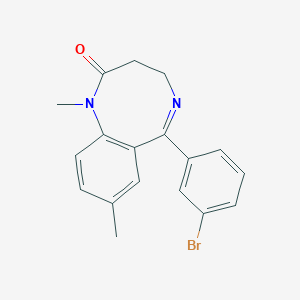
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
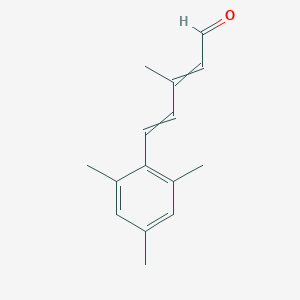
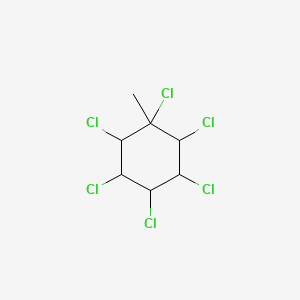

![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
